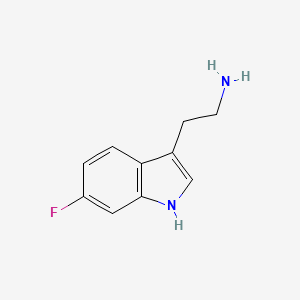

6-Fluorotryptamine

Overview

Description

6-Fluorotryptamine is a fluorinated analogue of tryptamine, a compound that is structurally similar to the neurotransmitter serotonin. The introduction of a fluorine atom into the tryptamine molecule can significantly alter its pharmacological properties, as seen in various studies that have synthesized and tested fluorinated tryptamines for their activity on serotonin receptors and their potential as diagnostic imaging agents or tools for studying neurodegenerative processes .

Synthesis Analysis

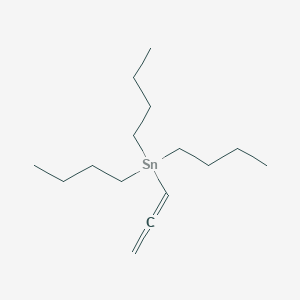

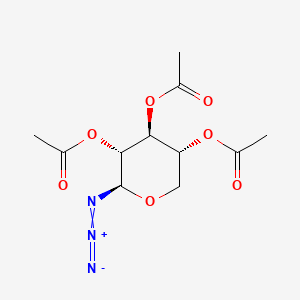

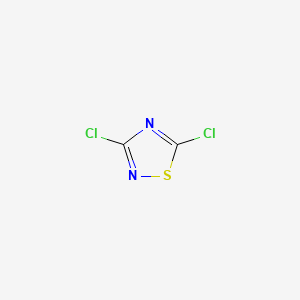

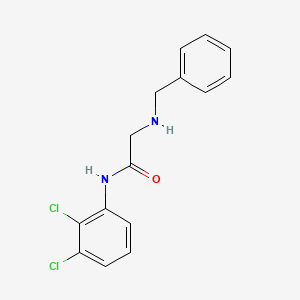

The synthesis of fluorinated tryptamines, including 6-fluorotryptamine, involves various chemical strategies. For instance, the synthesis of 6-fluoro analogues of dihydroxytryptamines has been achieved starting from fluoroanisole or difluoro-dimethoxybenzene, using reductive cyclization and subsequent conversion to the corresponding indole-3-acetonitriles . Another approach involves the regioselective synthesis of 6-fluorodopamine from a trimethylstannyl precursor using fluorodestannylation reactions with elemental fluorine, oxygen difluoride, or acetyl hypofluorite . These methods highlight the versatility of synthetic chemistry in introducing fluorine atoms into complex aromatic systems.

Molecular Structure Analysis

The molecular structure of 6-fluorotryptamine is characterized by the presence of a fluorine atom at the 6th position of the indole ring. This substitution can influence the molecule's electronic properties, such as phenol acidity and oxidation potential, as observed in cyclic voltammetry studies . The presence of fluorine can also affect the molecule's affinity for serotonin receptors, as seen in various fluorinated tryptamines .

Chemical Reactions Analysis

Fluorinated tryptamines undergo various chemical reactions, including autoxidation and interactions with oxygen. For example, 6-fluoro-5,7-dihydroxytryptamine undergoes electrochemical oxidation via an electrochemical-chemical-electrochemical process, leading to the formation of quinoneimine derivatives . The fluorine substitution can also affect the inherent potential of the molecules to undergo oxidation, which is relevant for their biological activity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluorotryptamine and its analogues are influenced by the fluorine atom. Fluorine substitution can increase phenol acidity and decrease the potential for oxidation, as mentioned earlier . These properties are important for the biological activity of the compounds, as they can affect their interaction with biological targets such as serotonin receptors and uptake systems . Additionally, the introduction of fluorine-18 into tryptamine derivatives has been explored for the development of radiopharmaceuticals for positron emission tomography (PET) imaging, demonstrating the potential diagnostic applications of these compounds .

Scientific Research Applications

Bioluminescence Stimulation in Gonyaulax polyedra

6-Fluorotryptamine (6-FT) has been identified as a potent stimulator of bioluminescence in the dinoflagellate Gonyaulax polyedra, similar in potency to 5-methoxytryptamine (5-MT) and 5-fluorotryptamine (5-FT). It also induces certain cellular responses like incomplete encystment and immobilization of cells, highlighting its potential in studying cellular mechanisms in marine biology and bioluminescence (Hardeland & Fuhrberg, 1994).

Thrombin Inhibitor Research

Research on 6-FT has shown its novel binding mode at the thrombin active site, providing insights for the design of neutrally charged thrombin inhibitors. This has significant implications in medical research, particularly in developing new anticoagulant drugs (Nienaber, Boxrud, & Berliner, 2000).

Neuropharmacology

In neuropharmacological studies, 6-FT has been observed to interact with serotonin receptors. Although it does not induce the head-twitch response in mice, its structure and behavior offer insights into the role of serotonin receptors and the effects of tryptamine derivatives on brain function (Tadano et al., 1995).

Positron Emission Tomography (PET) Research

6-FT has been investigated in PET scan studies for its potential in clinical imaging, especially related to the serotoninergic 5-HT6 receptor. Though it showed excellent brain penetration, the lack of specific binding to 5-HT6 receptors indicated limitations in its use for PET imaging (Tang et al., 2007).

Sleep and Wakefulness Studies

Research involving 6-FT as an inhibitor of tryptophan hydroxylase has shown its impact on sleep and wakefulness in rats. It increased wakefulness while decreasing rapid eye movement and non-rapid eye movement sleep, suggesting its utility in sleep disorder research (Nicholson & Wright, 1981).

Safety And Hazards

6-Fluorotryptamine is considered hazardous. It may cause serious eye irritation and respiratory irritation . Safety measures include washing thoroughly after handling, wearing eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOKMYKZPCPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357527 | |

| Record name | 6-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluorotryptamine | |

CAS RN |

575-85-9 | |

| Record name | 6-Fluorotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-fluoro-1H-indol-3-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)